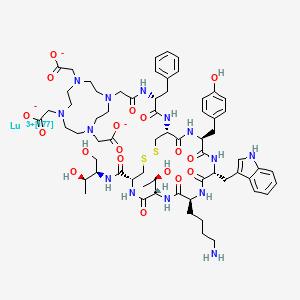
Z-Glu(osu)-obzl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Glu(osu)-obzl, also known as N-Cbz-γ-t-butyl-L-glutamic acid N-hydroxysuccinimide ester, is a derivative of glutamic acid. This compound is widely used in peptide synthesis due to its ability to form stable amide bonds. It is particularly useful in the protection and activation of amino acids during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Glu(osu)-obzl typically involves the reaction of N-Cbz-γ-t-butyl-L-glutamic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Z-Glu(osu)-obzl undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form amide bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form N-Cbz-γ-t-butyl-L-glutamic acid and N-hydroxysuccinimide.
Deprotection: The compound can be deprotected under acidic or basic conditions to yield the free amino acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, dimethylformamide
Catalysts: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide
Conditions: Low temperatures (0-5°C) for substitution reactions, room temperature for hydrolysis and deprotection.
Major Products Formed
Amide Bonds: Formed during peptide synthesis
N-Cbz-γ-t-butyl-L-glutamic acid: Formed during hydrolysis
Free Amino Acid: Formed during deprotection.
Scientific Research Applications
Z-Glu(osu)-obzl is extensively used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and organic synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Z-Glu(osu)-obzl involves the activation of the carboxyl group of glutamic acid, making it more reactive towards nucleophiles. This activation facilitates the formation of stable amide bonds, which are essential in peptide synthesis. The molecular targets include the amino groups of amino acids and peptides, which react with the activated carboxyl group to form amide bonds .
Comparison with Similar Compounds
Similar Compounds
- N-Cbz-γ-t-butyl-L-glutamic acid N-hydroxysuccinimide ester
- N-Cbz-γ-t-butyl-L-glutamic acid pentafluorophenyl ester
- N-Cbz-γ-t-butyl-L-glutamic acid 4-nitrophenyl ester
Uniqueness
Z-Glu(osu)-obzl is unique due to its high reactivity and stability, which makes it an ideal reagent for peptide synthesis. Compared to other similar compounds, it offers better yields and fewer side reactions, making it a preferred choice in both research and industrial applications .
Properties
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-22(29)14-11-19(23(30)32-15-17-7-3-1-4-8-17)25-24(31)33-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPBJHNMTZCVEA-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI)](/img/structure/B612823.png)
